molecular formula C3H4BrClO B164419 (Z)-2-Chloro-3-(bromomethyl)oxirane CAS No. 129176-04-1

(Z)-2-Chloro-3-(bromomethyl)oxirane

Cat. No. B164419
CAS RN: 129176-04-1
M. Wt: 171.42 g/mol
InChI Key: CYVGBDSVULTHJK-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Chloro-3-(bromomethyl)oxirane, also known as CBO, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. CBO is a highly reactive molecule that can undergo various chemical reactions, making it a useful tool for many applications. In

Scientific Research Applications

(Z)-2-Chloro-3-(bromomethyl)oxirane has a wide range of applications in scientific research. One of the main applications of this compound is as a building block for the synthesis of other compounds. This compound can undergo various chemical reactions, such as nucleophilic substitution, epoxidation, and ring-opening reactions, making it a versatile precursor for the synthesis of many other compounds.
Another application of this compound is in the field of polymer chemistry. This compound can be used as a monomer to synthesize polymers with unique properties, such as high thermal stability and resistance to oxidation.
This compound also has potential applications in the field of drug discovery. This compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Additionally, this compound has been shown to have antitumor activity and may be useful in the development of new cancer treatments.

Mechanism of Action

The mechanism of action of (Z)-2-Chloro-3-(bromomethyl)oxirane is not well understood. However, it is believed that this compound can react with various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. Additionally, this compound can react with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to have antitumor activity, with studies demonstrating that this compound can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-2-Chloro-3-(bromomethyl)oxirane in lab experiments is its high reactivity. This compound can undergo various chemical reactions, making it a versatile tool for many applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the main limitations of using this compound in lab experiments is its toxicity. This compound is a highly reactive molecule that can react with various biomolecules, leading to changes in their structure and function. Additionally, this compound can be toxic to cells, making it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of (Z)-2-Chloro-3-(bromomethyl)oxirane in scientific research. One potential future direction is the development of new antimicrobial agents based on this compound. Additionally, this compound may be useful in the development of new cancer treatments.
Another potential future direction is the use of this compound in the synthesis of new materials with unique properties. This compound can be used as a monomer to synthesize polymers with high thermal stability and resistance to oxidation.
Conclusion:
In conclusion, this compound is a highly reactive molecule that has many potential applications in scientific research. The synthesis of this compound is relatively simple, and it can undergo various chemical reactions, making it a versatile tool for many applications. While the mechanism of action of this compound is not well understood, it has been shown to have a wide range of biochemical and physiological effects. The use of this compound in lab experiments has both advantages and limitations, and there are many potential future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of (Z)-2-Chloro-3-(bromomethyl)oxirane involves the reaction between epichlorohydrin and potassium bromide in the presence of sodium hydroxide. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

129176-04-1

Molecular Formula

C3H4BrClO

Molecular Weight

171.42 g/mol

IUPAC Name

(2S,3S)-2-(bromomethyl)-3-chlorooxirane

InChI

InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2/t2-,3-/m1/s1

InChI Key

CYVGBDSVULTHJK-PWNYCUMCSA-N

Isomeric SMILES

C([C@@H]1[C@@H](O1)Cl)Br

SMILES

C(C1C(O1)Cl)Br

Canonical SMILES

C(C1C(O1)Cl)Br

synonyms

(2S,3S)-2-(bromomethyl)-3-chloro-oxirane

Origin of Product

United States

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